molecular formula C22H26N2O B14748544 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole CAS No. 2639-18-1

2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole

Cat. No.: B14748544
CAS No.: 2639-18-1
M. Wt: 334.5 g/mol
InChI Key: ZMFUDRWYDBQWEZ-UHFFFAOYSA-N
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Description

2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole is an organic compound known for its unique structural and chemical properties. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. This compound is particularly notable for its applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-tert-butylbenzoic acid hydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with solvents like toluene or xylene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole ring.

Scientific Research Applications

2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its stability and reactivity.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can participate in various chemical reactions, influencing the compound’s reactivity and stability. Additionally, the tert-butyl groups provide steric hindrance, affecting the compound’s overall behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(5-tert-butylphenyl)-2-oxadiazolylbenzene
  • 2,5-Bis(4-tert-butylphenyl)-1,3,4-thiadiazole
  • 3,5-Bis(5-tert-butylphenyl)-1,3,4-oxadiazol-2-ylbenzenamine

Uniqueness

2,5-Bis(4-tert-butylphenyl)-1,3,4-oxadiazole stands out due to its specific structural features, including the oxadiazole ring and the tert-butyl groups. These features confer unique chemical and physical properties, making it suitable for a wide range of applications. Its stability, reactivity, and ability to undergo various chemical transformations distinguish it from other similar compounds.

Properties

IUPAC Name

2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-21(2,3)17-11-7-15(8-12-17)19-23-24-20(25-19)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFUDRWYDBQWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369468
Record name 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2639-18-1
Record name 2,5-bis(4-tert-butylphenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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